molecular formula C7H7N3O B1611107 Imidazo[1,2-a]pyrazin-3-ylmethanol CAS No. 106012-57-1

Imidazo[1,2-a]pyrazin-3-ylmethanol

Cat. No.: B1611107
CAS No.: 106012-57-1
M. Wt: 149.15 g/mol
InChI Key: JMBKNHARDDZKLA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-3-ylmethanol is a heterocyclic compound that features a fused imidazo-pyrazine ring system with a methanol group attached at the 3-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable scaffold for developing new drugs and materials.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrazin-3-ylmethanol is a versatile scaffold in organic synthesis and drug development . It has been used in the development of inhibitors for various targets. For instance, it has been used in the development of inhibitors for tropomyosin receptor kinases (Trks) and Discoidin Domain Receptors 1 and 2 . These targets play crucial roles in various biological processes, including cell growth, differentiation, and migration.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For example, one of the compounds synthesized using this compound as a scaffold was found to suppress TrkA/B/C with IC50 values of 2.65, 10.47, and 2.95 nM, respectively .

Biochemical Pathways

The inhibition of these targets affects various biochemical pathways. For instance, the inhibition of Trks can affect pathways related to cell growth and differentiation . .

Result of Action

The inhibition of the targets by this compound and its derivatives can lead to various molecular and cellular effects. For example, the inhibition of Trks can suppress cell growth and differentiation . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyrazin-3-ylmethanol can be synthesized through several methods, including multicomponent reactions, condensation reactions, and cyclization reactions. One common synthetic route involves the condensation of 2-aminopyrazine with an aldehyde, followed by cyclization with an isocyanide. This method typically uses mild reaction conditions and can be catalyzed by iodine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale multicomponent reactions using readily available starting materials. The use of environmentally benign solvents and catalysts, such as iodine, is preferred to ensure a sustainable and cost-effective process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazin-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazo-pyrazine ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products:

    Oxidation: Formation of imidazo[1,2-a]pyrazin-3-ylmethanal or imidazo[1,2-a]pyrazin-3-ylcarboxylic acid.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyrazine derivatives.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyrrolo[3,4-e]pyridine

Comparison: Imidazo[1,2-a]pyrazin-3-ylmethanol is unique due to its specific ring structure and functional group, which confer distinct chemical reactivity and biological activity. Compared to imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, this compound exhibits different electronic properties and steric effects, making it suitable for unique applications in drug development and material science .

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKNHARDDZKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545526
Record name (Imidazo[1,2-a]pyrazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106012-57-1
Record name Imidazo[1,2-a]pyrazine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106012-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Imidazo[1,2-a]pyrazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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